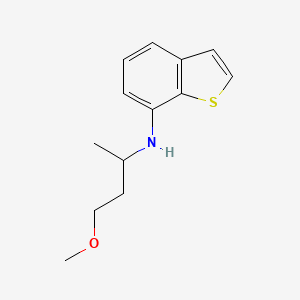

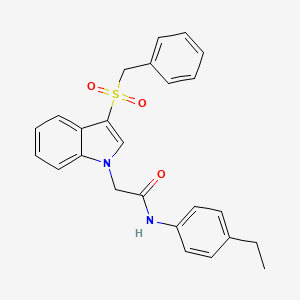

![molecular formula C20H25N3O B2478487 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097918-41-5](/img/structure/B2478487.png)

2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Acetylcholinesterase Inhibition

Compounds derived from the core structure of 2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one have been explored as acetylcholinesterase inhibitors. These compounds, particularly the indenopyridazine derivative, have demonstrated a significant increase in potency, indicating potential applications in treating conditions like Alzheimer's disease (Contreras et al., 2001).

Synthesis and Structural Analysis

The compound has been a subject of synthesis and structural analysis studies. These studies often involve modifications of the core chemical structure to analyze its properties and potential applications. For example, specific derivatives have been synthesized for detailed structural analysis, including XRD techniques and density functional theory calculations (Sallam et al., 2021).

Anti-Inflammatory and Analgesic Potential

Some derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies often involve in vivo models, such as rat paw edema models, and in silico molecular docking studies to assess the binding interactions with proteins like COX-2 (Boukharsa et al., 2018).

Antimicrobial and Antimycobacterial Activities

Research has also been conducted on derivatives of this compound for their antimicrobial and antimycobacterial activities. These studies assess the efficacy of these compounds against various microorganisms, including their effectiveness against Gram-positive, Gram-negative bacteria, and mycobacteria (Akçay et al., 2018).

Synthesis of Novel Heterocyclic Compounds

This compound serves as a starting point for synthesizing novel heterocyclic compounds. These synthetic endeavors aim to explore new pharmaceutical applications and understand the underlying chemical properties of these derivatives (Suzuki et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitcyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins, key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , where COX enzymes are involved. By inhibiting these enzymes, the compound may prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins, leading to decreased inflammation and pain. The specific effects would depend on the exact mechanism of action and the biological context .

properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c24-20-13-18-7-4-8-19(18)21-23(20)15-17-9-11-22(12-10-17)14-16-5-2-1-3-6-16/h1-3,5-6,13,17H,4,7-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYPRHCMMIZDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

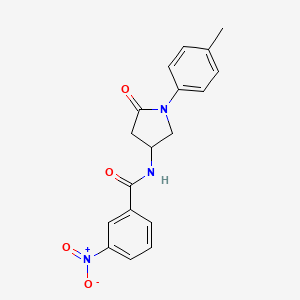

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)

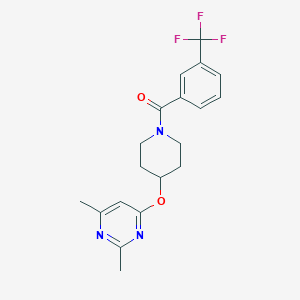

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2478415.png)

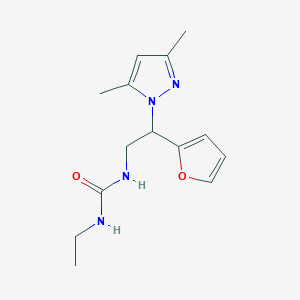

![1-({1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)-3-methylpiperidine](/img/structure/B2478418.png)

![4-acetyl-N-[cyano(3,4-dichlorophenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2478420.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2478427.png)